4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a unique combination of indole, pyridine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Piperazine Ring Formation: The acetylated indole is reacted with a pyridine-substituted piperazine under reflux conditions in a suitable solvent like dichloromethane or ethanol.
Final Coupling: The final step involves coupling the intermediate with a suitable reagent to form the desired compound, often using catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives from the carbonyl group.
Substitution: Formation of N-alkyl or N-acyl derivatives of the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one has shown promise in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. It is often used in research to understand the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity in preclinical studies against certain types of cancer cells, microbial infections, and neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system diseases.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Its diverse reactivity and biological activity make it a valuable compound for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can modulate dopamine receptors. The compound’s ability to inhibit certain enzymes, such as kinases, is also a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-[2-(1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one: Lacks the methyl group on the indole ring, which can affect its biological activity and binding affinity.
4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-4-yl)piperazin-2-one: Substitution at the 4-position of the pyridine ring, which can alter its chemical reactivity and pharmacological profile.
4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-2-yl)piperazin-2-one: Substitution at the 2-position of the pyridine ring, which can influence its interaction with biological targets.
Uniqueness
The unique combination of the indole, pyridine, and piperazine moieties in 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one provides a distinct pharmacological profile. The presence of the methyl group on the indole ring enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, while the specific positioning of the pyridine ring contributes to its selective binding to certain receptors and enzymes.
Properties
IUPAC Name |
4-[2-(1-methylindol-3-yl)acetyl]-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-22-13-15(17-6-2-3-7-18(17)22)11-19(25)23-9-10-24(20(26)14-23)16-5-4-8-21-12-16/h2-8,12-13H,9-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIWTWCHKCNDDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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